molecular formula C4H7N3 B081767 (1H-Imidazol-4-YL)methanamine CAS No. 13400-46-9

(1H-Imidazol-4-YL)methanamine

Cat. No. B081767
CAS RN: 13400-46-9
M. Wt: 97.12 g/mol
InChI Key: MPCYZPCWSYUWMJ-UHFFFAOYSA-N
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Description

"(1H-Imidazol-4-YL)methanamine" is a chemical compound with the imidazole ring, which is known for its versatility in chemical reactions and its significance in pharmaceutical applications. Imidazole derivatives are crucial in medicinal chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of imidazole derivatives can involve multicomponent reactions that yield substituted imidazopyrazines, demonstrating the nucleophilicity of the nitrogen atom of imidazoles. For example, one-pot three-component synthesis can produce imidazopyrazine derivatives in excellent yields, showcasing the robustness of this methodology (Galli et al., 2019).

Molecular Structure Analysis

The crystal structure of imidazole derivatives, such as (E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]Methanimines, reveals isomorphism, with significant twists in the molecule and the overall structure stabilized by weak intermolecular interactions. This demonstrates the critical role of weak interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).

Chemical Reactions and Properties

Imidazole derivatives can undergo a variety of chemical reactions, including the formation of Pt(II) complexes that exhibit significant cytotoxic activity in cancer cells, similar to cisplatin. This indicates the potential of imidazole derivatives in forming DNA adducts and inducing cell cycle arrest (Ferri et al., 2013).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility and crystalline nature, can be influenced by their molecular structure. The synthesis and characterization of specific compounds, like Schiff base derivatives, show that these compounds are crystalline in nature with triclinic structures, affecting their solubility and interaction with other molecules (Al‐Hakimi et al., 2020).

Chemical Properties Analysis

The chemical properties of "(1H-Imidazol-4-YL)methanamine" and its derivatives can vary significantly, with some displaying potent antibacterial and antifungal activities. The synthesis and antimicrobial evaluation of certain derivatives have shown a variable degree of activity, highlighting the potential of these compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).

Scientific Research Applications

  • Synthesis of Imidazopyrazines : Galli et al. (2019) describe a novel one-pot multicomponent reaction to synthesize substituted imidazopyrazines. Here, 1H-(imidazol-5-yl)-N-substituted methanamines react with aldehydes and isocyanides, indicating its utility in organic synthesis and potential applications in drug development and material science (Galli et al., 2019).

  • Novel Oxadiazole Derivatives from Benzimidazole : Vishwanathan and Gurupadayya (2014) synthesized a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines, suggesting their potential in creating new chemical entities with possible therapeutic applications (Vishwanathan & Gurupadayya, 2014).

  • Cytotoxicity in Cancer Therapy : Ferri et al. (2013) investigated the cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines. This study provides insights into the potential application of these compounds in cancer therapy, particularly as alternatives to conventional treatments like cisplatin (Ferri et al., 2013).

  • Antibacterial and Antifungal Activities : Ajani et al. (2016) focused on the synthesis and characterization of 2-alkanamino benzimidazole derivatives, including 1H-benzo[d]imidazol-2-yl)methanamine. The compounds exhibited significant potency as antimicrobial agents, indicating their potential use in developing new antibacterial and antifungal treatments (Ajani et al., 2016).

  • Corrosion Inhibition : Yadav et al. (2015) studied amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, as inhibitors for steel corrosion in acidic solutions. Their research highlights the potential industrial application of these compounds in protecting metals from corrosion (Yadav et al., 2015).

Future Directions

Imidazole has a broad range of chemical and biological properties . It is better known due to its broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

1H-imidazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCYZPCWSYUWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496861
Record name 1-(1H-Imidazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Imidazol-4-YL)methanamine

CAS RN

13400-46-9
Record name 1-(1H-Imidazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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